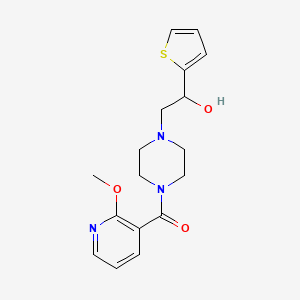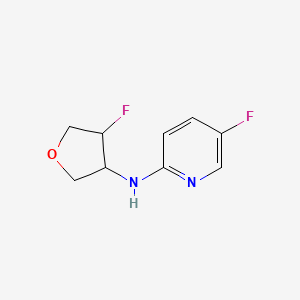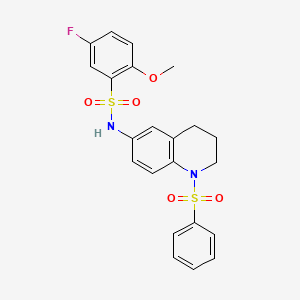
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1980s and has since been used for various scientific research purposes. TFMPP is known for its psychoactive effects and is often used as a recreational drug. However,
Mécanisme D'action
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline acts by binding to the 5-HT1B and 5-HT2C receptors, which are located in various regions of the brain. This leads to the activation of downstream signaling pathways, ultimately resulting in changes in neuronal activity and neurotransmitter release. The exact mechanism by which N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline exerts its effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, leading to increased locomotor activity and arousal. N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has also been shown to decrease anxiety-like behavior in animal models, suggesting potential therapeutic applications for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline in laboratory experiments is its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for more targeted studies of serotonin signaling pathways. However, N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline's psychoactive effects may also pose a limitation, as they can potentially confound experimental results. Additionally, N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline's mechanism of action is still not fully understood, which may limit its utility in certain research applications.
Orientations Futures
There are several potential future directions for research involving N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline. One area of interest is its potential therapeutic applications for anxiety disorders, as well as its potential as a treatment for addiction. Additionally, further investigation into its mechanism of action and downstream signaling pathways may provide valuable insights into the role of serotonin in various physiological and pathological processes. Finally, the development of more selective and potent N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline analogs may lead to new and improved research tools for studying serotonin signaling.
Méthodes De Synthèse
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylaniline with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of 78-80°C.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been used extensively in scientific research, particularly in the field of neuroscience. It is known to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-9(2)8-18-13-6-5-11(10(3)4)7-12(13)14(15,16)17/h5-7,9-10,18H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLRYKNGADLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)C(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)
![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)


![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

![3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)
